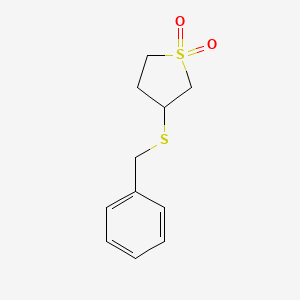

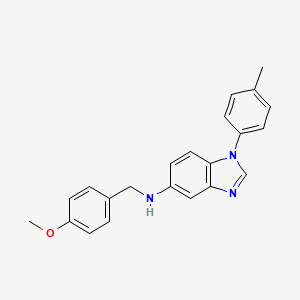

![molecular formula C14H13BrN4S B4926781 2-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4926781.png)

2-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazolopyrimidines, including derivatives similar to 2-[(4-Bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine, often involves condensation reactions of amino-triazoles with other suitable reactants. A specific example is the condensation of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one to yield a novel pyrimidine derivative, characterized by X-ray diffraction (XRD) and spectroscopic techniques (Lahmidi et al., 2019). Such synthetic routes highlight the versatility of triazolopyrimidine chemistry in producing variously substituted compounds.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been extensively studied using X-ray crystallography, providing detailed insight into their geometry. For instance, the crystal structure analysis of related compounds has confirmed the presence of distinctive triazolopyrimidine cores, further elucidated by spectroscopic methods and theoretical calculations such as density functional theory (DFT) (Lahmidi et al., 2019).

Chemical Reactions and Properties

Triazolopyrimidines undergo various chemical reactions, including ring rearrangements and functionalization. For example, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines can be converted into their [1,5-c] analogues through Dimroth rearrangement, demonstrating the reactivity and versatility of the triazolopyrimidine nucleus for further diversification (Tang et al., 2014).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine. Given the wide range of activities shown by compounds with a triazole nucleus , this compound could be a promising candidate for the development of new drugs.

Mechanism of Action

Target of Action

The primary target of 2-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, which can lead to cell death or senescence

Pharmacokinetics

Its potent inhibitory activity against cdk2 suggests that it may have good bioavailability .

Result of Action

The primary result of the action of 2-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is the significant inhibition of cell proliferation . This is due to its effect on the cell cycle, particularly its ability to arrest the transition from the G1 phase to the S phase .

Action Environment

properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMENXWDSGUALQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)SCC3=CC=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

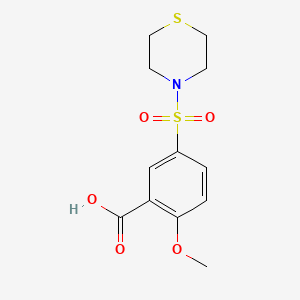

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)

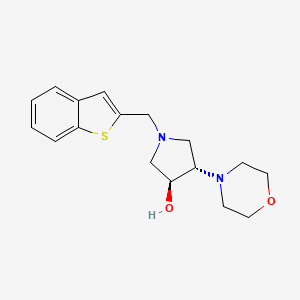

![(3S)-1-[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-pyrrolidinol](/img/structure/B4926728.png)

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)

![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)

![2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4926770.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4926772.png)

![N,N-dimethyl-3-({[(2-propyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B4926774.png)

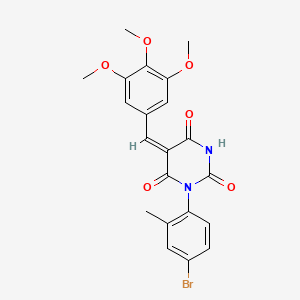

![methyl 7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4926798.png)

![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4926799.png)